BenchChemオンラインストアへようこそ!

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-(trifluoromethyl)benzamide

Kinase Inhibitor Design Type II Inhibition Allosteric Binding

This compound is a structurally authenticated Type II kinase inhibitor with meta-3-CF3 benzamide specificity. It occupies the DFG-out allosteric pocket, making it essential for kinase conformational studies. Unlike generic pyrimidine-benzamides, its validated inactivity (IC50 > 50 µM) against PRMT5 makes it the perfect negative control for methyltransferase panels. Use it as a reference standard for PKA inhibition (Ki = 30 nM) to eliminate batch variability. Procure with confidence for reproducible epigenetic and kinase profiling.

Molecular Formula C16H17F3N4O
Molecular Weight 338.334
CAS No. 1448054-54-3
Cat. No. B2491126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-(trifluoromethyl)benzamide
CAS1448054-54-3
Molecular FormulaC16H17F3N4O
Molecular Weight338.334
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C16H17F3N4O/c1-9-13(10(2)21-15(20-9)23(3)4)22-14(24)11-6-5-7-12(8-11)16(17,18)19/h5-8H,1-4H3,(H,22,24)
InChIKeyRTALTRVRZMZRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-(trifluoromethyl)benzamide (CAS 1448054-54-3): A Specialized Pyrimidine-Benzamide Probe


N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(trifluoromethyl)benzamide (CAS 1448054-54-3) is a synthetic small molecule defined by a 2,4,6-trisubstituted pyrimidine core connected to a meta-substituted 3-(trifluoromethyl)benzamide moiety [1]. Its structural features, particularly the 3-trifluoromethyl orientation on the benzamide ring, are key molecular determinants within a broader class of kinase and epigenetic-targeted probes. Unlike generic pyrimidine-benzamide analogs, this compound’s specific substitution pattern directs distinct target engagement profiles that directly inform its utility as a chemical biology tool [2].

Why a Generic Pyrimidine-Benzamide Cannot Replace CAS 1448054-54-3: Positional Isomerism and Target Selectivity


Substituting CAS 1448054-54-3 with a generic “pyrimidine-benzamide” or even a close positional isomer like the 2-(trifluoromethyl)benzamide analog (CAS 1448128-77-5) fails in scientific applications due to the critical role of the trifluoromethyl group's placement [1][2]. The meta (3-) substitution on the benzamide ring is a validated pharmacophoric feature that enables the compound to occupy the allosteric hydrophobic pocket generated in type II kinase inhibition conformations (the “DFG-out” state), an interaction sterically and electronically disfavored for the ortho (2-) or para (4-) analogs [2]. Consequently, the 3-CF3 orientation dictates not only binding affinity but also the selectivity profile across the kinome and related epigenetic targets [3]. Using a random analog without this precise spatial arrangement introduces uncharacterized and often inert biological activity, compromising experimental reproducibility and invalidating any attempt to use the compound as a selective probe.

Quantitative Differentiation of CAS 1448054-54-3 Against Closest Analogs


Structural Selectivity: Differentiation from the 2-CF3 Regioisomer via Type II Kinase Pharmacophore Modeling

The 3-(trifluoromethyl)benzamide group of this compound functions as a critical anchor in type II kinase inhibitor pharmacophores, binding the DFG-out allosteric pocket. This contrasts with the 2-(trifluoromethyl)benzamide region isomer (CAS 1448128-77-5), which is structurally unable to occupy this same hydrophobic cavity without a steric clash [1]. In a seminal study rationally converting type I scaffolds to type II inhibitors, the 3-CF3 benzamide moiety appended to pyrimidine cores yielded designed type II inhibitors, whereas 2-CF3 variants showed negligible binding to the allosteric site, confirming the meta-substitution is essential for dual-site binding functionality [1]. This structural requirement makes the 3-CF3 orientation directly responsible for gaining potency against targets in the DFG-out state, a gain not achievable with the 2-CF3 isomer.

Kinase Inhibitor Design Type II Inhibition Allosteric Binding Pharmacophore Modeling

Kinase Selectivity Profiling: Activity Against Protein Kinase A (PKA) Versus Closely Related Analogs

In available biochemical data, CAS 1448054-54-3 exhibits a binding affinity (Ki) of 30 nM against cAMP-dependent protein kinase catalytic subunit alpha (PKA) [1]. This potency is notable when compared to closely related analogs in public databases where dimethylamino-pyrimidine benzamides with alternative ring substitutions (e.g., 3-chloro or 2-ethoxy variants) frequently show IC50 values >10,000 nM or are reported as completely inactive in PKA assays [2]. The 30 nM Ki value establishes a baseline level of on-target kinase engagement that is absent in many generic scaffold variants, making this specific compound a validated starting point for kinase-targeted chemical probe campaigns [1].

Kinase Selectivity PKA Inhibition Protein Kinase Assay BindingDB

Epigenetic Target Negative Selectivity as a Functional Probe: Inactivity Against PRMT5 vs. Active PRMT5 Inhibitors

When profiled against protein arginine N-methyltransferase 5 (PRMT5), CAS 1448054-54-3 demonstrates an IC50 > 50,000 nM, effectively classifying it as inactive [1]. This contrasting inactivity against PRMT5, a key epigenetic target in oncology, differentiates this compound from other dimethylamino-pyrimidine derivatives that are potent PRMT5 inhibitors (e.g., GSK3326595 and related clinical candidates with IC50 values in the low nanomolar range) [2]. The absence of PRMT5 activity, when combined with its PKA affinity, means this compound serves as a high-value negative control probe in methyltransferase assays, where non-specific reactivity must be excluded.

Epigenetics PRMT5 Negative Control Methyltransferase Profiling Chemical Probe

Validated Application Scenarios for CAS 1448054-54-3 Based on Quantitative Differentiation


Kinase Chemical Biology: Type II Inhibitor Probe Development

Use the compound as a validated type II (DFG-out) kinase inhibitor scaffold. The meta-3-CF3 benzamide moiety has been co-crystallographically demonstrated to occupy the allosteric pocket adjacent to the ATP-binding site in Abl and related kinases [1]. This confirms its mode of action and makes it a reliable tool for studying kinase conformational dynamics. In any kinase panel profiling study requiring a DFG-out binding phenotype, this specific compound is the structurally authenticated choice over non-validated regioisomers.

Epigenetic Chemical Probe Selectivity Panel: Negative Control for PRMT5

Given its demonstrated lack of PRMT5 inhibitory activity (IC50 > 50,000 nM) [1], the compound serves as an ideal negative control in methyltransferase selectivity panels. When screening for PRMT5 inhibitors, this compound can be used to establish the baseline for inactive scaffolds, ensuring that phenotypic effects are not due to off-target methylation interference. Its use prevents false-positive attribution of methyltransferase-related mechanisms.

Selective Protein Kinase A (PKA) Tool Compound Studies

With a measured Ki of 30 nM against PKA, this compound can be used as a starting point for studying the cAMP-dependent signaling pathway [1]. It can serve as a reference inhibitor in cell-based assays measuring PKA-mediated phosphorylation events, eliminating the batch-to-batch variability and undefined kinase reactivity typical of generic pyrimidine-benzamide analogs used in this pathway.

Structure-Activity Relationship (SAR) Reference Standard for Benzamide Regioisomer Studies

Procure this compound as a defined reference standard when investigating the impact of benzamide substitution patterns (ortho vs. meta vs. para) on binding pose and target engagement. Its well-characterized 3-CF3 orientation in published pharmacophore models [1] provides a benchmark for assessing new synthetic analogs, ensuring consistent structure-activity datasets.

Quote Request

Request a Quote for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.